![molecular formula C9H10N2O2S B13544739 Imidazo[2,1-b]thiazole-6-acetic acid, 2,3-dimethyl- CAS No. 61984-79-0](/img/structure/B13544739.png)
Imidazo[2,1-b]thiazole-6-acetic acid, 2,3-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Imidazo[2,1-b]thiazole-6-acetic acid, 2,3-dimethyl- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is part of the imidazo[2,1-b]thiazole family, known for their diverse biological activities, including anticancer, antifungal, and antiviral properties . The structure of this compound features a fused imidazole and thiazole ring system, which contributes to its unique chemical and biological characteristics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[2,1-b]thiazole-6-acetic acid, 2,3-dimethyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiazole with α-haloketones, followed by cyclization to form the imidazo[2,1-b]thiazole core.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. The scalability of these methods is crucial for meeting the demands of pharmaceutical and research applications.
Análisis De Reacciones Químicas
Types of Reactions: Imidazo[2,1-b]thiazole-6-acetic acid, 2,3-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, yielding reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions often require catalysts or specific pH conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a wide range of functionalized imidazo[2,1-b]thiazole derivatives.
Aplicaciones Científicas De Investigación
Imidazo[2,1-b]thiazole-6-acetic acid, 2,3-dimethyl- has a broad spectrum of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Mecanismo De Acción
The mechanism of action of imidazo[2,1-b]thiazole-6-acetic acid, 2,3-dimethyl- involves its interaction with specific molecular targets within cells. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its anticancer activity may be attributed to the inhibition of key enzymes involved in cell proliferation and survival . The exact pathways and targets can vary depending on the specific biological context.
Comparación Con Compuestos Similares
Levamisole: A well-known imidazo[2,1-b]thiazole derivative used as an anthelmintic and immunomodulator.
Benzo[d]imidazo[2,1-b]thiazole derivatives: These compounds have shown significant antimycobacterial activity and are structurally related to imidazo[2,1-b]thiazole-6-acetic acid, 2,3-dimethyl-.
Uniqueness: Imidazo[2,1-b]thiazole-6-acetic acid, 2,3-dimethyl- stands out due to its specific substitution pattern and the presence of the acetic acid moiety, which can influence its biological activity and chemical reactivity. Compared to other similar compounds, it may offer distinct advantages in terms of potency and selectivity for certain biological targets .
Propiedades
Número CAS |
61984-79-0 |
|---|---|
Fórmula molecular |
C9H10N2O2S |
Peso molecular |
210.26 g/mol |
Nombre IUPAC |
2-(2,3-dimethylimidazo[2,1-b][1,3]thiazol-6-yl)acetic acid |
InChI |
InChI=1S/C9H10N2O2S/c1-5-6(2)14-9-10-7(3-8(12)13)4-11(5)9/h4H,3H2,1-2H3,(H,12,13) |
Clave InChI |
TVSHIDSZHZKDIR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC2=NC(=CN12)CC(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R)-1-[4-methyl-2-(pyrimidin-2-yl)pyrimidin-5-yl]ethan-1-ol hydrochloride](/img/structure/B13544663.png)
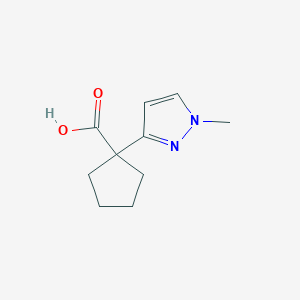


![1-[(6-Cyanopyridin-3-yl)oxy]cyclopropane-1-carboxylic acid](/img/structure/B13544678.png)
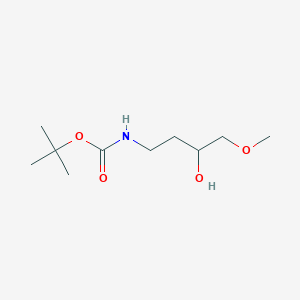


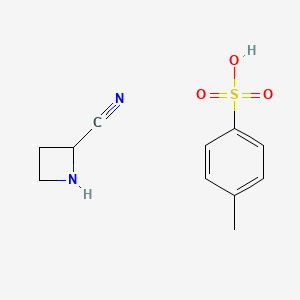
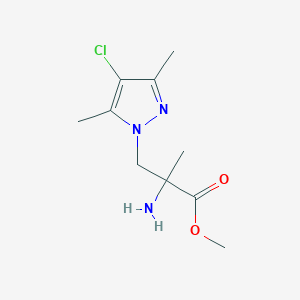


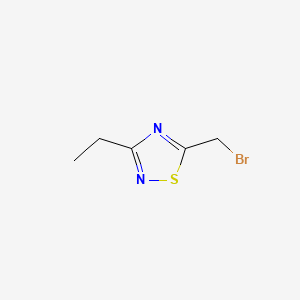
![3-[2-Chloro-5-(trifluoromethyl)pyridin-3-YL]propan-1-amine](/img/structure/B13544754.png)
